1-amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide
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Overview
Description
1-Amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide is a chemical compound with the molecular formula C12H18N2OS It is characterized by the presence of an amino group, a thiophene ring, and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide typically involves the following steps:
Formation of the Thiophen-2-ylmethyl Intermediate: This step involves the reaction of thiophene with a suitable alkylating agent to form the thiophen-2-ylmethyl intermediate.
Cyclohexane Carboxamide Formation: The intermediate is then reacted with cyclohexanecarboxylic acid or its derivatives under appropriate conditions to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and amino group are likely involved in binding interactions, while the cyclohexane ring provides structural stability.
Comparison with Similar Compounds
1-Amino-N-(thiophen-3-ylmethyl)cyclohexane-1-carboxamide: Similar structure but with the thiophene ring attached at a different position.
1-Amino-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide: Contains a furan ring instead of a thiophene ring.
1-Amino-N-(pyridin-2-ylmethyl)cyclohexane-1-carboxamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness: 1-Amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide is unique due to the specific positioning of the thiophene ring, which can influence its chemical reactivity and binding interactions. The combination of the thiophene ring with the cyclohexane and amino groups provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C12H18N2OS |
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Molecular Weight |
238.35 g/mol |
IUPAC Name |
1-amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C12H18N2OS/c13-12(6-2-1-3-7-12)11(15)14-9-10-5-4-8-16-10/h4-5,8H,1-3,6-7,9,13H2,(H,14,15) |
InChI Key |
SGMUEMLWZVIENH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NCC2=CC=CS2)N |
Origin of Product |
United States |
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